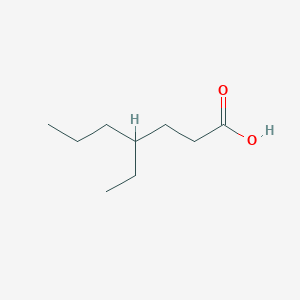
2-Oxiranylmethylmalonic acid diethyl ester
概要
説明
2-Oxiranylmethylmalonic acid diethyl ester is an organic compound that belongs to the class of malonic esters. It is characterized by the presence of an oxirane (epoxide) ring and two ester groups attached to a malonic acid backbone. This compound is of significant interest in organic synthesis due to its reactivity and versatility in forming various derivatives.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxiranylmethylmalonic acid diethyl ester typically involves the alkylation of diethyl malonate with an epoxide. The general procedure includes the deprotonation of diethyl malonate using a strong base such as sodium ethoxide, followed by the nucleophilic attack of the resulting enolate on an epoxide like epichlorohydrin. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature environments .
化学反応の分析
Types of Reactions
2-Oxiranylmethylmalonic acid diethyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The oxirane ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of β-substituted alcohols.
Hydrolysis: Acidic or basic hydrolysis of the ester groups results in the formation of malonic acid derivatives.
Decarboxylation: Heating the compound can lead to the loss of carbon dioxide, forming substituted acetic acids
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide.
Nucleophiles: Amines, alcohols, thiols.
Acids: Hydrochloric acid, sulfuric acid for hydrolysis reactions
Major Products Formed
β-Substituted Alcohols: Formed by nucleophilic ring-opening of the oxirane.
Malonic Acid Derivatives: Formed by hydrolysis of the ester groups.
Substituted Acetic Acids: Formed by decarboxylation
科学的研究の応用
2-Oxiranylmethylmalonic acid diethyl ester is utilized in various scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive oxirane ring.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of polymers and resins due to its ability to undergo polymerization reactions
作用機序
The mechanism of action of 2-Oxiranylmethylmalonic acid diethyl ester involves the reactivity of its functional groups:
Oxirane Ring: The strained three-membered ring is highly reactive and can undergo nucleophilic attack, leading to ring-opening reactions.
Ester Groups: The ester groups can be hydrolyzed under acidic or basic conditions, forming carboxylic acids.
Enolate Formation: The compound can form enolates under basic conditions, which can participate in various nucleophilic substitution reactions
類似化合物との比較
Similar Compounds
Diethyl Malonate: A simpler malonic ester without the oxirane ring.
Ethyl Acetoacetate: Another ester with similar reactivity but different functional groups.
Methyl Malonate: Similar to diethyl malonate but with methyl ester groups instead of ethyl
Uniqueness
2-Oxiranylmethylmalonic acid diethyl ester is unique due to the presence of the oxirane ring, which imparts additional reactivity and versatility in synthetic applications. This makes it a valuable intermediate in the synthesis of more complex molecules .
特性
IUPAC Name |
diethyl 2-(oxiran-2-ylmethyl)propanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O5/c1-3-13-9(11)8(5-7-6-15-7)10(12)14-4-2/h7-8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGIKLNDIRQJEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1CO1)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70473787 | |
| Record name | Diethyl [(oxiran-2-yl)methyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70473787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13353-23-6 | |
| Record name | Diethyl [(oxiran-2-yl)methyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70473787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-chlorophenyl)methyl]-3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide](/img/structure/B3046923.png)










![1-methyl-5-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B3046941.png)


